1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride
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Overview
Description
1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chloro-2-methylpropyl group and a methyl group, forming a dihydrochloride salt. Its molecular formula is C10H22Cl2N2, and it is often used in research settings due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 4-methylpiperazine with 3-chloro-2-methylpropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the alkylation process. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, resulting in the cleavage of the piperazine ring or the removal of the chloro group.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chloro-2-methylpropyl)-4-methylpiperazine dihydrochloride can be compared to other similar compounds, such as:
1-(3-Chloro-2-methylpropyl)piperidine hydrochloride: This compound has a similar structure but lacks the methyl group on the piperazine ring.
3-Chloro-2-methyl-1-propene: This compound is a simpler alkyl halide that can be used as a precursor in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-2-methylpropyl)-4-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2.2ClH/c1-9(7-10)8-12-5-3-11(2)4-6-12;;/h9H,3-8H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYMQFZUWSJRPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)CCl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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